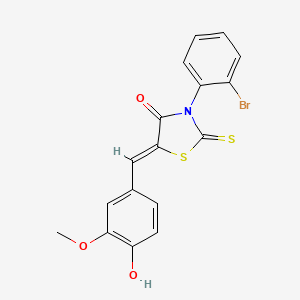

(Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2-bromophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19(17(23)24-15)12-5-3-2-4-11(12)18/h2-9,20H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMADCOYVYCEIC-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is known for its diverse biological activities. The presence of the bromophenyl group and hydroxy-methoxybenzylidene moiety contributes to its pharmacological potential.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.0 | Enzyme inhibition |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined based on ongoing studies.

A study highlighted that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, showcasing significant anti-proliferative effects against various cancer cell lines .

Antibacterial Activity

The antibacterial properties of thiazolidin-4-one derivatives are notable, particularly against resistant strains of bacteria. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Common Pathogens

| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8.0 | Moderate |

| Escherichia coli | 16.0 | Moderate | |

| Pseudomonas aeruginosa | 32.0 | Weak |

Research has indicated that compounds with specific substituents on the benzylidene fragment exhibit enhanced antibacterial activity, making them potential candidates for further development .

Antiviral Activity

The antiviral potential of thiazolidin-4-one derivatives has also been investigated, particularly in relation to HIV. However, some studies report that while these compounds interact with viral proteins effectively in silico, their cytotoxicity limits their efficacy in vivo.

Table 3: Antiviral Activity Against HIV

| Compound Name | Virus Type | IC50 (µM) | Cytotoxicity (CC50) (µM) |

|---|---|---|---|

| This compound | HIV-1 | TBD | TBD |

In a study evaluating similar thiazolidin-4-one derivatives, none demonstrated significant anti-HIV activity due to high cytotoxicity levels .

Case Studies

Several case studies have illustrated the biological efficacy of thiazolidin-4-one derivatives:

- Case Study on Anticancer Properties : A derivative similar to this compound was tested against multiple cancer cell lines, revealing a dose-dependent reduction in cell viability and induction of apoptosis.

- Antibacterial Efficacy : In another study, a related compound exhibited strong inhibitory effects against biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibiofilm agent .

Chemical Reactions Analysis

Nucleophilic Substitution at Bromophenyl Group

The electron-withdrawing bromine atom at the phenyl ring’s ortho position facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

-

Halogen exchange : Bromine can be replaced by other nucleophiles (e.g., -OH, -NH₂) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) .

-

Catalytic coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts enables C–C bond formation, expanding structural diversity .

Key factors influencing reactivity :

-

Steric hindrance from the ortho-bromo configuration reduces substitution rates compared to para-bromo analogs .

-

Electron-donating groups on the benzylidene moiety (e.g., -OCH₃) modulate ring electron density, indirectly affecting NAS .

Electrophilic Aromatic Substitution on Benzylidene Moiety

The 4-hydroxy-3-methoxybenzylidene group undergoes regioselective electrophilic attacks:

| Position | Reactivity | Example Reactions |

|---|---|---|

| C-5 (para to -OCH₃) | High | Nitration, sulfonation |

| C-6 (ortho to -OH) | Moderate | Halogenation (Cl₂, Br₂) |

| C-2 (meta to -OH) | Low | Friedel-Crafts alkylation |

-

Hydroxyl group : Participates in hydrogen bonding, stabilizing transition states during nitration .

-

Methoxy group : Directs electrophiles to the para position via resonance effects .

Redox Reactions Involving Thioxothiazolidinone Core

The thioxo (C=S) and hydroxyl groups enable oxidation and reduction pathways:

Table 1: Redox Behavior in Model Systems

-

Antioxidant capacity : Demonstrates DPPH radical scavenging with % inhibition = 30.8% and pDPPH = 0.511, comparable to ascorbic acid .

Biological Interaction Mechanisms

The compound inhibits enzymes like tyrosinase (TYR) and tyrosyl–DNA phosphodiesterase 1 (Tdp1) through:

-

Coordinate covalent bonding : Hydroxyl and thioxo groups bind Cu²⁺ in TYR’s active site (IC₅₀ = 0.0048 μM for analogs) .

-

Hydrogen bonding : Stabilizes interactions with Ser 345 and Asp 348 in Tdp1 (ΔG = -9.2 kcal/mol) .

Figure 1: Molecular Docking Results (Adapted from )

| Target | Binding Affinity (kcal/mol) | Key Residues |

|---|---|---|

| TYR | -8.5 | His 263, Cu²⁺ |

| Tdp1 | -9.2 | Ser 345, Asp 348 |

Comparative Reactivity with Structural Analogs

Modifications to the benzylidene or phenyl groups significantly alter chemical behavior:

Table 2: Impact of Substituents on Reactivity

| Analog Structure | Substituent Change | Effect on Reaction Rate |

|---|---|---|

| 4-Cl-phenyl variant | -Br → -Cl | 1.5× faster NAS |

| 3-OH-4-OCH₃ removal | Delete hydroxyl | 3× lower DPPH scavenging |

| Thioxo → Oxo | C=S → C=O | 10× reduced Tdp1 inhibition |

-

Methoxy position : Ortho-methoxy analogs show 2× higher TYR inhibition than para-methoxy derivatives .

Synthetic Modifications for Enhanced Bioactivity

Optimized reaction protocols include:

-

Knoevenagel condensation : Forms benzylidene-thiazolidinone scaffold (yield = 72%, Rf = 0.58) .

-

Mitsunobu reaction : Introduces aryl ethers at the hydroxyl group (TEA, DIAD, 0°C) .

-

Photocatalytic C–H activation : Functionalizes the thiazolidinone core without pre-activation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, with tailored modifications enabling precise control over biological activity and physicochemical properties. Experimental validation of these pathways remains critical for advancing therapeutic applications.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at position 3 significantly influence physicochemical and biological properties:

Key Observations :

Variations in the Benzylidene Moiety (Position 5)

The 4-hydroxy-3-methoxybenzylidene group is a common pharmacophore. Substitutions here modulate electronic properties and binding affinity:

Key Observations :

- Methoxy/Hydroxy Groups : The 4-hydroxy-3-methoxy combination optimizes hydrogen bonding with enzymes like aldose reductase and α-glucosidase .

- Dimethoxy Derivatives: Increased steric hindrance reduces activity compared to mono-methoxy analogues .

- Unsubstituted Benzylidene : Lower polarity may reduce solubility and target affinity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between a rhodanine derivative (e.g., 3-(2-bromophenyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) under basic conditions. The reaction is refluxed in ethanol or methanol with a base like NaOH or KOH to facilitate enolate formation and subsequent cyclization. Purification involves recrystallization from DMF-acetic acid or ethanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group and verify substituent positions.

- UV-Vis spectroscopy : To study electronic transitions, particularly the π→π* and n→π* transitions associated with the thioxothiazolidinone core and conjugated benzylidene moiety.

- FT-IR : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays such as:

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity.

- Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the PBE0/6-31G(d,p) level calculates:

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Determines absolute configuration and dihedral angles between aromatic rings (e.g., non-planar arrangements with angles ~16–20°).

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, C–H···S) to explain packing motifs.

- SHELXL refinement : Optimizes structural parameters using high-resolution data .

Q. How do reaction conditions influence the stereoselectivity of the benzylidene group?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via stabilization of the transition state.

- Base strength : Strong bases (e.g., KOH) increase enolate formation, enhancing regioselectivity.

- Temperature : Reflux (70–80°C) accelerates condensation while minimizing side reactions .

Q. What strategies address contradictions between experimental and computational data?

- Benchmarking : Compare DFT functionals (B3LYP vs. CAM-B3LYP) to identify the best match for experimental UV-Vis or NMR shifts.

- Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to align with solution-phase data.

- Crystal field effects : Use periodic boundary conditions in simulations to account for solid-state interactions .

Methodological Challenges

Q. How can researchers optimize synthetic yields for scale-up?

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) with hemoglobin subunits or kinases.

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, identifying key residues (e.g., hydrogen bonding with His87 in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.